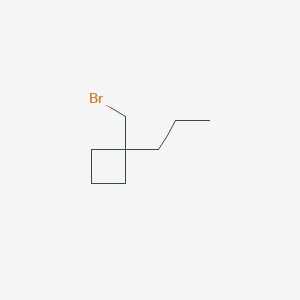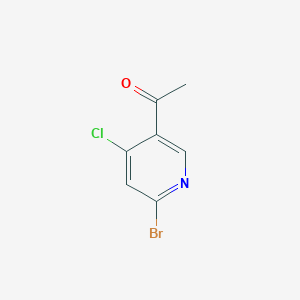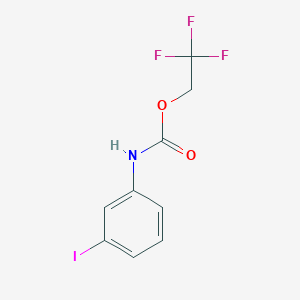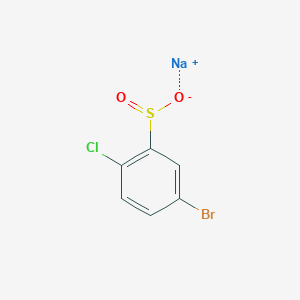
1-Bromo-3-ethyl-2-methylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-ethyl-2-methylpentane is an organic compound belonging to the class of alkyl halides. It is characterized by a bromine atom attached to the first carbon of a pentane chain, which also has ethyl and methyl substituents on the third and second carbons, respectively. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-ethyl-2-methylpentane can be synthesized through the bromination of 3-ethyl-2-methylpentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the hydrocarbon to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-ethyl-2-methylpentane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions (SN1 and SN2): In these reactions, the bromine atom is replaced by a nucleophile. The choice of reaction conditions (e.g., solvent, temperature) determines whether the reaction follows an SN1 or SN2 mechanism.
Elimination Reactions (E1 and E2): These reactions involve the removal of the bromine atom and a hydrogen atom from adjacent carbons, leading to the formation of an alkene. The reaction conditions (e.g., base strength, temperature) influence whether the reaction follows an E1 or E2 mechanism.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide (OH-), cyanide (CN-), and alkoxide (RO-). Polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO) are often used to favor the SN2 mechanism.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used to promote elimination reactions. Elevated temperatures favor the E2 mechanism.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using hydroxide results in the formation of 3-ethyl-2-methylpentanol.
Elimination: The major product is typically an alkene, such as 3-ethyl-2-methyl-1-pentene.
Applications De Recherche Scientifique
1-Bromo-3-ethyl-2-methylpentane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It can be used to study the effects of alkyl halides on biological systems, including their interactions with enzymes and other biomolecules.
Medicine: Research into its potential use as a precursor for pharmaceuticals is ongoing. Its derivatives may have therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-ethyl-2-methylpentane in chemical reactions involves the formation and breaking of bonds through nucleophilic substitution or elimination pathways. In nucleophilic substitution, the bromine atom is replaced by a nucleophile, while in elimination, the bromine atom and a hydrogen atom are removed to form an alkene. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-Bromo-3-ethyl-2-methylpentane can be compared with other similar compounds, such as:
1-Bromo-2-methylpentane: This compound has a similar structure but lacks the ethyl substituent on the third carbon.
1-Bromo-3-methylpentane: This compound has a similar structure but lacks the ethyl substituent on the second carbon.
1-Bromo-2,2-dimethylpentane: This compound has two methyl groups on the second carbon instead of one ethyl and one methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
Propriétés
Formule moléculaire |
C8H17Br |
|---|---|
Poids moléculaire |
193.12 g/mol |
Nom IUPAC |
1-bromo-3-ethyl-2-methylpentane |
InChI |
InChI=1S/C8H17Br/c1-4-8(5-2)7(3)6-9/h7-8H,4-6H2,1-3H3 |
Clé InChI |
ILGBKHLXZYPQMM-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde](/img/structure/B13167529.png)
![1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone](/img/structure/B13167531.png)
![1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13167533.png)






![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyrimidine-5-carbaldehyde](/img/structure/B13167569.png)
![tert-butyl N-{1-[4-(methylamino)butanoyl]piperidin-4-yl}carbamate](/img/structure/B13167577.png)



